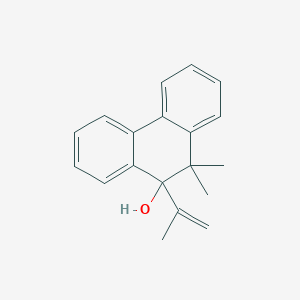![molecular formula C16H18INO3S B12602712 (2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine CAS No. 918656-86-7](/img/structure/B12602712.png)
(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring, an iodothiophene group, and a methoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine typically involves multiple steps, starting with the preparation of the iodothiophene and methoxyphenoxy intermediates. These intermediates are then coupled with morpholine under specific reaction conditions. The key steps include:
Iodination of Thiophene: Thiophene is iodinated using iodine and a suitable oxidizing agent.
Methoxylation of Phenol: Phenol is methoxylated using methanol and a catalyst.
Coupling Reaction: The iodothiophene and methoxyphenoxy intermediates are coupled with morpholine using a coupling agent such as a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodothiophene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[®-(5-bromothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine
- (2S)-2-[®-(5-chlorothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine
- (2S)-2-[®-(5-fluorothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine
Uniqueness
(2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine is unique due to the presence of the iodothiophene group, which imparts distinct chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity.
This detailed article provides a comprehensive overview of (2S)-2-[®-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
918656-86-7 |
|---|---|
Molecular Formula |
C16H18INO3S |
Molecular Weight |
431.3 g/mol |
IUPAC Name |
(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine |
InChI |
InChI=1S/C16H18INO3S/c1-19-11-4-2-3-5-12(11)21-16(13-10-18-8-9-20-13)14-6-7-15(17)22-14/h2-7,13,16,18H,8-10H2,1H3/t13-,16+/m0/s1 |
InChI Key |
TUMPGFWCYJFORL-XJKSGUPXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=C(S3)I |
Canonical SMILES |
COC1=CC=CC=C1OC(C2CNCCO2)C3=CC=C(S3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


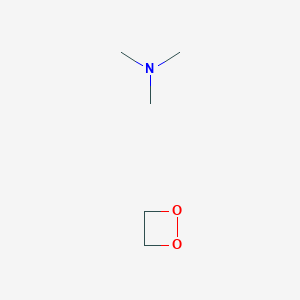
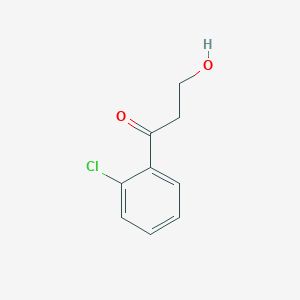

![(4S,5S)-5-{[tert-Butyl(dimethyl)silyl]oxy}non-1-en-7-yn-4-ol](/img/structure/B12602652.png)
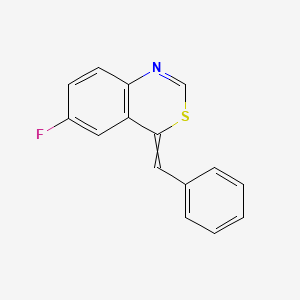
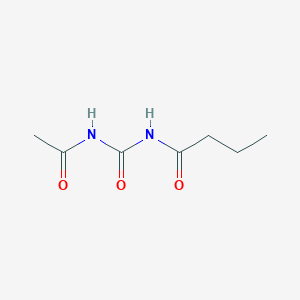
![4-[Tris(4-methylphenyl)methyl]benzonitrile](/img/structure/B12602672.png)
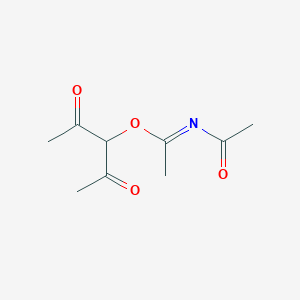
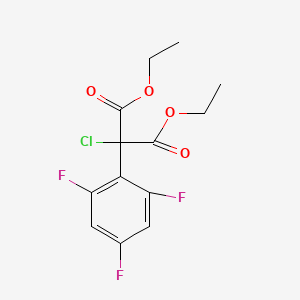
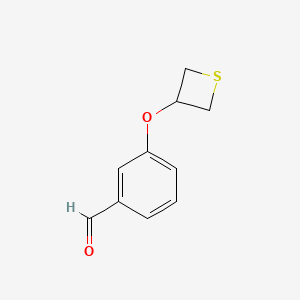

![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
